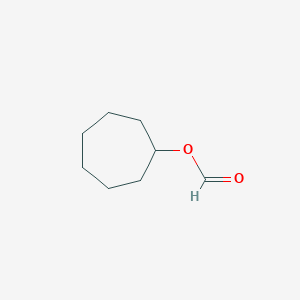
Cycloheptyl formate
Overview
Description
“Cycloheptyl formate” is a chemical compound that is likely to be a derivative of formic acid. It is an ester formed from formic acid and cycloheptyl alcohol . It is used in various chemical reactions and has several industrial applications .
Synthesis Analysis
The synthesis of “Cycloheptyl formate” can be achieved through the esterification of cyclohexene with formic acid . This process involves the use of a sulfonic-acid-functionalized UiO-66 solid-acid catalyst containing defect sites . The efficiency of the esterification reaction is improved by constructing this catalyst .
Molecular Structure Analysis
The molecular structure of “Cycloheptyl formate” can be analyzed using various spectroscopic techniques. For instance, the rotational spectrum of the compound can be measured in the 6.5—18 GHz range . The samples for this analysis can be obtained by direct esterification of HCOOH (or DCOOH) with cyclohexyl alcohol during a supersonic expansion in a microwave cavity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Cycloheptyl formate” are similar to those of cyclohexyl formate . It has a molecular formula of C7H12O2 and an average mass of 128.169 Da . The proton NMR spectra of alkanes and cycloalkanes, including “Cycloheptyl formate”, are characteristic but difficult to interpret because the chemical shifts between the various kinds of protons are usually small .
Scientific Research Applications
Sustainable Hydrogen Source and Catalyst Recovery
Cycloheptyl formate can be utilized in hydrogenation-reductive amination processes to produce cyclohexylamines efficiently using sodium formate and Pd/C as the catalyst. This method is notable for its sustainability, employing a recoverable catalyst and a green hydrogen source, leading to efficient production in both batch and continuous-flow systems, demonstrating significant industrial applicability (Jumde et al., 2015).
Synthesis of Cycloheptane Derivatives
Cycloheptyl formate is involved in the synthesis of cycloheptane-1,3-dione through reductive ring expansion processes, highlighting its role in generating structurally complex molecules from simpler cyclohexene derivatives. This capability is essential for producing various biochemical compounds, underlining cycloheptyl formate's significance in synthetic organic chemistry (Do et al., 2008).
Biomass-Derived Hydrogen Source for Cyclohexanone Production
Cycloheptyl formate's precursor, sodium formate, serves as a biomass-derived hydrogen source in the synthesis of cyclohexanone from phenols. This process utilizes Pd/C catalysts and operates under environmentally benign conditions, emphasizing the role of cycloheptyl-related compounds in eco-friendly chemical manufacturing (Valentini et al., 2018).
Catalysis in Oxidation and Hydrogen Transfer Reactions
Cycloheptyl-related compounds, such as formate esters, are byproducts in the catalysis of alcohol oxidation using cyclopentadienone iron complexes. These reactions are crucial for producing aldehydes and ketones, with cycloheptyl formate derivatives potentially playing a role in the transfer hydrogenation processes (Johnson et al., 2011).
Future Directions
The future directions in the study and application of “Cycloheptyl formate” could involve further exploration of its synthesis, chemical reactions, and applications. There is potential for more research into the effects of substituents in PNP-type ruthenium complexes in the catalytic hydrogenation of CO2 to formate . Additionally, more studies could be conducted to improve the efficiency of the esterification reaction for its synthesis .
properties
IUPAC Name |
cycloheptyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-10-8-5-3-1-2-4-6-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPTVERBLKLHLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)OC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292179 | |
| Record name | cycloheptyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptyl formate | |
CAS RN |
75024-32-7 | |
| Record name | NSC80660 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80660 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cycloheptyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



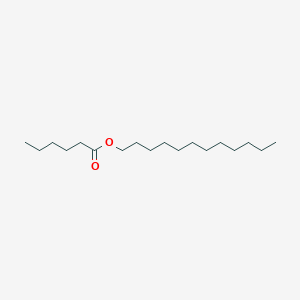
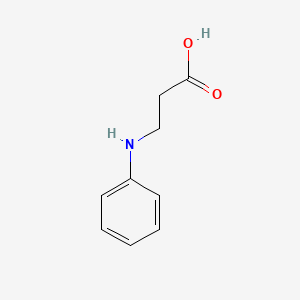
![3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1347292.png)
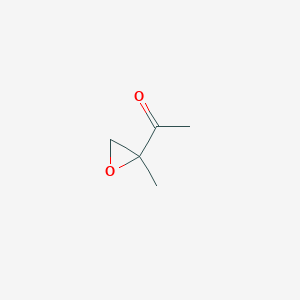
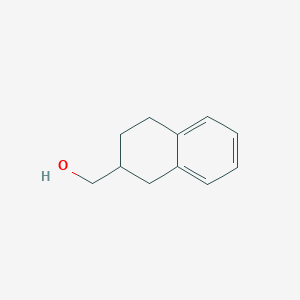
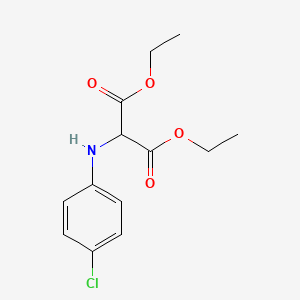
![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1347300.png)
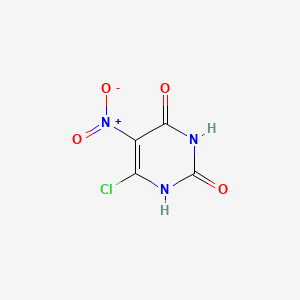
![Ethyl 2-[cyano(methyl)amino]acetate](/img/structure/B1347303.png)


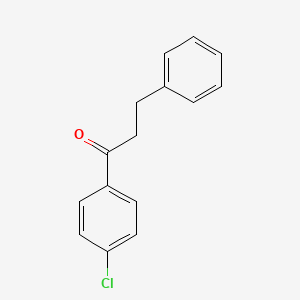
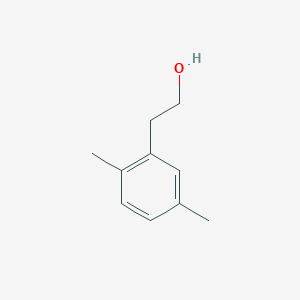
![2-[(2-Chlorophenyl)amino]acetic acid](/img/structure/B1347311.png)